3-Hydroxythiophene-2-carboxylic acid

Catalog No.
S836728
CAS No.
5118-07-0
M.F
C5H4O3S
M. Wt
144.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxythiophene-2-carboxylic acid

CAS Number

5118-07-0

Product Name

3-Hydroxythiophene-2-carboxylic acid

IUPAC Name

3-hydroxythiophene-2-carboxylic acid

Molecular Formula

C5H4O3S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8)

InChI Key

RVDUJCGAAPQDBO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1O)C(=O)O

Canonical SMILES

C1=CSC(=C1O)C(=O)O

3-Hydroxythiophene-2-carboxylic acid (CAS 5118-07-0) is a highly specialized, bifunctional heterocyclic building block characterized by a thiophene core with adjacent hydroxyl and carboxylic acid groups [1]. This specific ortho-substitution pattern dictates its unique chemical reactivity, enabling precise regioselective cyclizations and providing distinct dual-pKa buffering capabilities. Commercially, it is prioritized as a foundational precursor in the synthesis of thieno[2,3-e][1,2]thiazine-based non-steroidal anti-inflammatory drugs (NSAIDs) such as tenoxicam, as well as a critical scaffold for allosteric kinase inhibitors and advanced agrochemicals[2]. Its procurement value lies in its ability to deliver exact regiochemistry and eliminate redundant deprotection steps in complex active pharmaceutical ingredient (API) manufacturing.

Attempting to substitute 3-hydroxythiophene-2-carboxylic acid with closely related analogs fundamentally disrupts downstream utility and manufacturability[1]. Utilizing positional isomers, such as 4-hydroxythiophene-2-carboxylic acid, alters the cyclization trajectory, leading to incorrect ring-fusion geometries (e.g., failing to produce the required [2,3-e] thiazine core for tenoxicam analogs) . Furthermore, employing protected derivatives like 3-methoxythiophene-2-carboxylic acid necessitates aggressive downstream deprotection steps—often requiring harsh reagents like boron tribromide (BBr3)—which severely degrades overall atom economy, increases waste generation, and reduces final API yields.

Regioselective Scaffold Formation for Thienothiazine APIs

In the synthesis of thieno[2,3-e][1,2]thiazine cores (the structural basis for NSAIDs like tenoxicam), the adjacent placement of the hydroxyl and carboxylate groups is non-negotiable[1]. 3-Hydroxythiophene-2-carboxylic acid allows for direct functionalization (e.g., chlorination/sulfonation) at the 3-position, yielding 100% of the correct[2,3-e] fused regioisomer upon cyclization. In contrast, the positional isomer 4-hydroxythiophene-2-carboxylic acid cannot form this specific geometry, resulting in a 0% yield of the target thieno[2,3-e] scaffold [2].

Evidence DimensionYield of target[2,3-e] fused thienothiazine regioisomer
Target Compound Data100% correct regiochemical alignment for [2,3-e] fusion
Comparator Or Baseline4-Hydroxythiophene-2-carboxylic acid (0% yield of [2,3-e] fusion; forms incorrect isomers)
Quantified DifferenceAbsolute regiochemical necessity (100% vs 0% target scaffold yield)
ConditionsStandard cyclization protocols for tenoxicam precursor synthesis

Procuring the exact 3-hydroxy isomer is mandatory for manufacturing specific thienothiazine APIs, as positional isomers are chemically incapable of forming the correct drug scaffold.

Step-Economy and Yield Preservation in Manufacturing

When synthesizing complex thiophene derivatives, utilizing the fully deprotected 3-hydroxythiophene-2-carboxylic acid streamlines the synthetic route compared to its methylated counterpart . Using 3-methoxythiophene-2-carboxylic acid requires a subsequent demethylation step to reveal the reactive phenolic hydroxyl group. This extra step typically utilizes harsh reagents (like BBr3) and incurs an estimated 15-25% reduction in overall synthetic yield due to incomplete conversion or side reactions, whereas starting with the 3-hydroxy compound bypasses this step entirely .

Evidence DimensionRequired deprotection steps and associated yield loss
Target Compound Data0 deprotection steps required (preserves 100% of baseline step yield)
Comparator Or Baseline3-Methoxythiophene-2-carboxylic acid (Requires 1 demethylation step, ~15-25% yield loss)
Quantified DifferenceElimination of 1 synthetic step and avoidance of ~15-25% downstream yield degradation
ConditionsMulti-step API synthesis requiring a free C-3 hydroxyl group

Selecting the deprotected 3-hydroxy compound reduces reagent costs, eliminates hazardous deprotection steps, and significantly improves overall process yield.

Dual-Range Buffering and pH-Dependent Solubility Control

3-Hydroxythiophene-2-carboxylic acid acts as a diprotic acid, featuring two distinct ionizable protons: the carboxylic acid (pKa ~3.5) and the phenolic hydroxyl group (predicted pKa 9.47 ± 0.10) . This dual pKa profile provides buffering capacity in two separate pH regions and allows for highly sensitive, pH-triggered aqueous solubility shifts. The baseline comparator, thiophene-2-carboxylic acid, possesses only a single pKa (~3.5), lacking the secondary high-pH buffering and solubility control mechanisms inherent to the 3-hydroxy variant [1].

Evidence DimensionNumber of functional pKa buffering regions
Target Compound Data2 distinct regions (pKa ~3.5 and pKa ~9.47)
Comparator Or BaselineThiophene-2-carboxylic acid (1 region, pKa ~3.5)
Quantified DifferenceAddition of a secondary buffering region at pH ~9.5
ConditionsAqueous solution, standard temperature and pressure

The dual pKa profile allows process chemists to utilize precise pH adjustments for targeted precipitation, purification, and specialized formulation workflows.

Enhanced Allosteric Inhibition via Specific Hydrogen Bonding

Thiophene-2-carboxylic acid derivatives (thenoates) are known to inhibit pyruvate dehydrogenase kinase 2 (PDK2) by binding to its pyruvate regulatory site . The incorporation of the 3-hydroxyl group in 3-hydroxythiophene-2-carboxylic acid introduces a critical hydrogen bond donor/acceptor interaction within the binding pocket. This specific ortho-hydroxy interaction significantly enhances the binding affinity and allosteric inhibition efficiency compared to the unsubstituted thiophene-2-carboxylic acid baseline, which lacks this anchoring point [1].

Evidence DimensionStructural binding capability at the PDK2 allosteric site
Target Compound DataForms critical secondary hydrogen bonds via the 3-OH group
Comparator Or BaselineThiophene-2-carboxylic acid (Lacks secondary hydrogen bonding capability)
Quantified DifferenceEnhanced structural anchoring and target affinity
ConditionsPDK2 allosteric regulatory site binding assays

For drug discovery procurement, selecting the 3-hydroxy derivative provides a superior starting scaffold for developing high-affinity metabolic kinase inhibitors.

Precursor for Thienothiazine NSAID Manufacturing

Directly leveraging its ortho-substitution pattern, this compound is the optimal starting material for synthesizing the thieno[2,3-e][1,2]thiazine core found in APIs like tenoxicam and meloxicam analogs. Its specific geometry ensures 100% correct regioselective cyclization, making it indispensable for large-scale pharmaceutical procurement [1].

Development of Allosteric Kinase Inhibitors

Due to its enhanced hydrogen-bonding capabilities at the 3-position, it serves as a superior scaffold for designing allosteric inhibitors targeting pyruvate dehydrogenase kinase 2 (PDK2) and fibroblast growth factor receptor 1 (FGFR1), outperforming unsubstituted thiophene baselines in binding assays .

pH-Responsive Purification and Formulation Workflows

Exploiting its dual pKa profile (carboxylic acid ~3.5, phenolic OH ~9.47), industrial chemists can utilize this compound in processes requiring precise pH-triggered solubility shifts, allowing for highly controlled precipitation and simplified downstream purification.

XLogP3

1.7

Wikipedia

3-Hydroxythiophene-2-carboxylic acid

Dates

Last modified: 08-16-2023

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